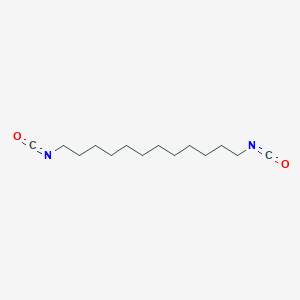

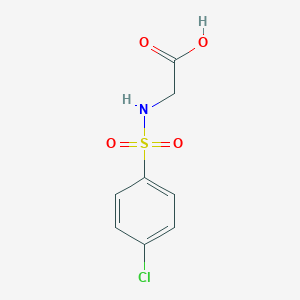

(4-Chloro-benzenesulfonylamino)-acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to (4-Chloro-benzenesulfonylamino)-acetic acid involves intricate chemical processes that include the manipulation of the L-tyrosine core, leading to significant conformational differences and unique intramolecular interactions (Khan et al., 2011). Electrochemical studies provide alternative methods for synthesis, showing the potential for creating derivatives through oxidation and reaction with nucleophiles (Mohamadighader et al., 2020).

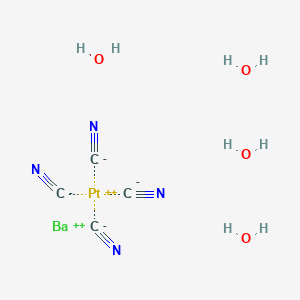

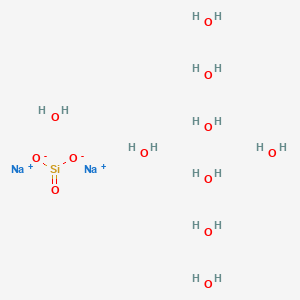

Molecular Structure Analysis

The molecular structure of (4-Chloro-benzenesulfonylamino)-acetic acid and its derivatives can exhibit a range of intramolecular aromatic π-π stacking and short C-H···O interactions, which are crucial for understanding its chemical behavior and reactivity (Khan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving (4-Chloro-benzenesulfonylamino)-acetic acid derivatives often result in complex interactions, such as the formation of diaryl sulfone and N-phenylbenzenesulfonamide derivatives under electrochemical conditions (Mohamadighader et al., 2020). These reactions are essential for developing new synthetic pathways and understanding the compound's reactivity.

Physical Properties Analysis

The physical properties of (4-Chloro-benzenesulfonylamino)-acetic acid derivatives, including solubility, crystal structure, and thermal stability, are critical for their application in various fields. Studies provide insights into the solubility in different solvents, crystal packing stabilized by intermolecular hydrogen bonds, and thermal properties through Thermo Gravimetric and Differential Thermal analyses (Leela et al., 2009).

Chemical Properties Analysis

The chemical properties of (4-Chloro-benzenesulfonylamino)-acetic acid and its analogs involve a detailed examination of their reactivity, potential as intermediates in organic synthesis, and the role of substituents in influencing these properties. Research has shown that these compounds can engage in various reactions, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Gelmi et al., 1997).

Aplicaciones Científicas De Investigación

Summary of the Application

“(4-Chloro-benzenesulfonylamino)-acetic acid” is a key intermediate in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown potential antiviral activity against the tobacco mosaic virus .

Methods of Application or Experimental Procedures

The synthesis process starts with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivatives .

Results or Outcomes

The bioassay tests showed that some of these sulfonamide derivatives possessed certain anti-tobacco mosaic virus activity .

Antioxidant and Antimicrobial Research

Summary of the Application

“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes . These complexes have shown potential antioxidant and antimicrobial activity .

Methods of Application or Experimental Procedures

The synthesis process involves a one-pot synthesis of tetra-substituted imidazole by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that the metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

Antimicrobial and Toxicity Research

Summary of the Application

“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential antimicrobial activity and toxicity features .

Methods of Application or Experimental Procedures

The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .

Results or Outcomes

The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Anticancer Research

Summary of the Application

“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential anticancer activity .

Methods of Application or Experimental Procedures

The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .

Results or Outcomes

The new compounds were assessed for their anticancer activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The anticancer evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited anticancer activity against various cancer cell lines .

Anti-inflammatory Research

Summary of the Application

“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential anti-inflammatory activity .

Methods of Application or Experimental Procedures

The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .

Results or Outcomes

The new compounds were assessed for their anti-inflammatory activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The anti-inflammatory evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited anti-inflammatory activity against various inflammatory conditions .

Safety And Hazards

Direcciones Futuras

The study and application of “(4-Chloro-benzenesulfonylamino)-acetic acid” could potentially be expanded in various directions, depending on the specific properties and reactivity of the compound . For example, it could be used in the synthesis of other complex organic compounds, or it could be studied for its potential applications in various chemical reactions .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZHABFZMAUWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353243 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-benzenesulfonylamino)-acetic acid | |

CAS RN |

13029-72-6 | |

| Record name | N-[(4-Chlorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)